molecular formula C22H19NO4 B5545404 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5545404
M. Wt: 361.4 g/mol
InChI Key: ADDQEJQHKRSVDG-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound that features a quinolinedione core structure with a benzodioxole and phenyl substituent

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-18-9-15(13-4-2-1-3-5-13)8-17-22(18)16(11-21(25)23-17)14-6-7-19-20(10-14)27-12-26-19/h1-7,10,15-16H,8-9,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQEJQHKRSVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a suitable quinoline precursor under acidic or basic conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydroquinoline: Lacks the dione functionality but shares the core structure.

    7-phenyl-4,6,7,8-tetrahydroquinoline-2,5-dione: Similar structure but without the benzodioxole group.

Uniqueness

4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is unique due to the presence of both the benzodioxole and quinolinedione moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .

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